2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE is a complex organic compound that features a benzisothiazole moiety and a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE typically involves the following steps:
Formation of the Benzisothiazole Moiety: This can be achieved by reacting o-aminothiophenol with sulfur and an oxidizing agent to form the benzisothiazole ring.
Introduction of the Fluorobenzoate Group: The benzisothiazole intermediate is then reacted with 2-fluorobenzoic acid or its derivatives under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the benzisothiazole ring can lead to the formation of dihydrobenzisothiazole derivatives.
Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its benzisothiazole moiety.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It may be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE is likely related to its ability to interact with biological macromolecules. The benzisothiazole moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzoate group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID
- 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
Uniqueness
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE is unique due to the presence of both a benzisothiazole moiety and a fluorobenzoate group. This combination may confer unique biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13FN2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-fluorobenzoate |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-7-3-1-5-11(13)16(20)23-10-9-18-15-12-6-2-4-8-14(12)24(21,22)19-15/h1-8H,9-10H2,(H,18,19) |
InChI Key |
FCPSZORSWMGREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC=CC=C3F)NS2(=O)=O |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.